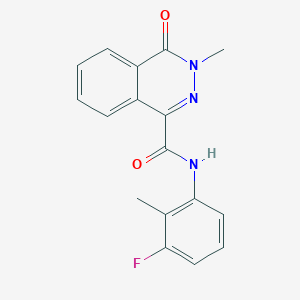
N-(sec-butyl)-2-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-2-chlorobenzenesulfonamide, also known as NSC, is a chemical compound that has been widely used in scientific research for its unique properties. NSC is a sulfonamide compound that has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the field of biological research. In
Mechanism of Action
N-(sec-butyl)-2-chlorobenzenesulfonamide inhibits the activity of carbonic anhydrase IX by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in pH and an increase in acidity within the cancer cells. This acidic environment is toxic to the cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-chlorobenzenesulfonamide has been found to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase IX, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. N-(sec-butyl)-2-chlorobenzenesulfonamide has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(sec-butyl)-2-chlorobenzenesulfonamide has several advantages for lab experiments, including its ability to selectively inhibit carbonic anhydrase IX, its low toxicity, and its stability under various conditions. However, N-(sec-butyl)-2-chlorobenzenesulfonamide also has some limitations, including its low solubility in water and its potential to interact with other proteins and enzymes.
Future Directions
There are several future directions for research on N-(sec-butyl)-2-chlorobenzenesulfonamide, including the development of more efficient synthesis methods, the investigation of its potential as a cancer therapy, and the exploration of its anti-inflammatory and analgesic effects. Additionally, the development of N-(sec-butyl)-2-chlorobenzenesulfonamide derivatives with improved solubility and selectivity could lead to the discovery of new therapeutic agents. Overall, N-(sec-butyl)-2-chlorobenzenesulfonamide has great potential for future research and development in the field of biological sciences.
Synthesis Methods
N-(sec-butyl)-2-chlorobenzenesulfonamide can be synthesized through various methods, including the reaction of sec-butylamine with 2-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound. Other methods of synthesis include the reaction of sec-butylamine with 2-chlorobenzenesulfonyl azide or the reaction of sec-butylamine with 2-chlorobenzenesulfonyl isocyanate.
Scientific Research Applications
N-(sec-butyl)-2-chlorobenzenesulfonamide has been extensively used in scientific research for its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, playing a crucial role in various physiological processes such as respiration and acid-base balance. N-(sec-butyl)-2-chlorobenzenesulfonamide has been found to selectively inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This makes N-(sec-butyl)-2-chlorobenzenesulfonamide a potential candidate for cancer therapy, as it can selectively target cancer cells while sparing normal cells.
properties
IUPAC Name |
N-butan-2-yl-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-3-8(2)12-15(13,14)10-7-5-4-6-9(10)11/h4-8,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPQQYRZAFEKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-2-chlorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-dihydro-1H-inden-2-yl)-3-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-piperazinone](/img/structure/B6135164.png)
![2-[1-(2-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6135169.png)
![2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6135190.png)
![6-amino-3-(3,4-dichlorophenyl)-4-(2-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6135191.png)
![4-[1-(3-pyridinylmethyl)-3-piperidinyl]morpholine](/img/structure/B6135192.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6135202.png)
![1-{[7-fluoro-2-(1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-3-carbonitrile](/img/structure/B6135211.png)

![2-amino-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6135221.png)

![1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6135233.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide](/img/structure/B6135234.png)
![2-methoxy-N-{1-[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6135244.png)